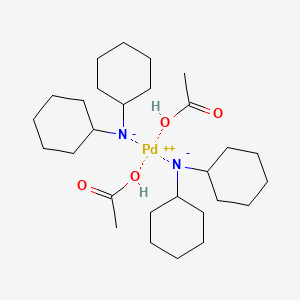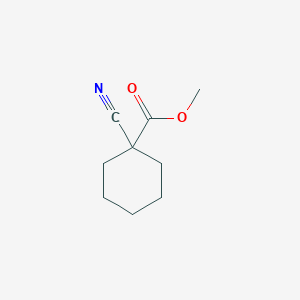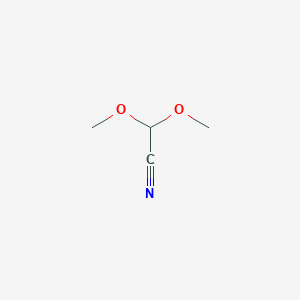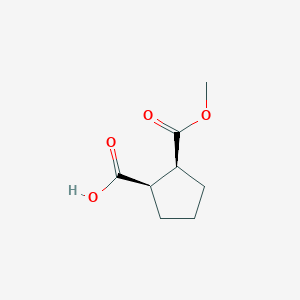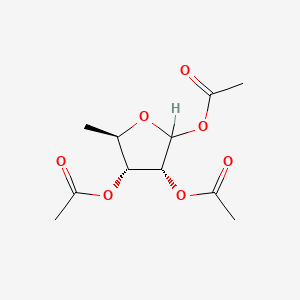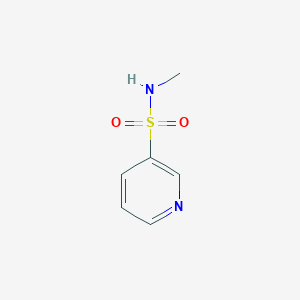
N-Methylpyridine-3-sulfonamide
Übersicht
Beschreibung
N-Methylpyridine-3-sulfonamide is a chemical compound that is part of the sulfonamide family, which are known for their use in various pharmaceutical applications. The compound features a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The methyl group attached to the nitrogen atom of the pyridine ring and the sulfonamide group at the 3-position indicates that it is a derivative of pyridine with potential biological activity .
Synthesis Analysis
Wissenschaftliche Forschungsanwendungen
Tuberculosis Research
N-Methylpyridine-3-sulfonamide has been identified as a potent and species-selective inhibitor of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd), a key enzyme in the metabolism and detoxification processes of the bacteria. This finding is significant for tuberculosis treatment, as the deletion of Lpd in Mycobacterium tuberculosis drastically impairs its ability to establish infection. The sulfonamides demonstrated low nanomolar affinity and selectively targeted the lipoamide channel, different from the NAD⁺/NADH pocket targeted by other inhibitors. However, their inability to accumulate in Mycobacterium tuberculosis to effective levels limits their practical use in treating tuberculosis (Bryk et al., 2013).
Complexation with Metal Ions
Research has shown that sulfonamides, including N-Methylpyridine-3-sulfonamide derivatives, can complex with metal ions like Nickel (II) and Iron (II). These complexes have potential applications in the pharmaceutical and chemical industries due to their increased biological and catalytic potential. The sulfonamide acts as a neutral ligand towards these metal ions, and the complexation process involves changes in the frequency bands of the compounds, indicating electron transfer from the ligand to the metal's d-orbitals (Orie et al., 2021).
Drug Absorption Studies
Studies on the absorption of isomeric N1-heterocyclic sulfonamides, including N-methyl sulfonamides, from the rat small intestines have been conducted to understand their physicochemical properties and absorption characteristics. These studies help in predicting the behavior of these compounds in biological systems, which is crucial for drug development (Kitao et al., 1973).
Antibiotic Detoxification
In the context of antibiotic detoxification, N-Methylpyridine-3-sulfonamide derivatives have been investigated. One study examined the in vitro non-enzymatic reaction of nitroso compounds with reduced glutathione, where N-hydroxy-sulfonamide was identified as a new binding form. This mechanism is significant for understanding the detoxification pathways of toxic arylamines, which are prevalent in environments like the liver or kidney (Umemoto et al., 1988).
Synthesis of Secondary and Tertiary Sulfonamides
N-Methylpyridine-3-sulfonamide derivatives have been synthesized through reactions involving 3-bromopyridine and various primary and secondary alkyl and aryl sulfonamides. These reactions, catalyzed by specific metal ions, yield N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. Such synthetic methodologies are crucial for producing novel compounds with potential applications in pharmaceuticals (Han, 2010).
Wirkmechanismus
Target of Action
N-Methylpyridine-3-sulfonamide (MPS) is a sulfonamide derivative. Sulfonamides are known to target enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria . Specifically, they are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid .
Mode of Action
This competition prevents the bacteria from producing the necessary components for DNA synthesis, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by MPS is the folic acid synthesis pathway in bacteria. By inhibiting this pathway, MPS prevents the bacteria from producing DNA, which is necessary for their growth and proliferation .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by MPS leads to a decrease in bacterial DNA synthesis. This results in the inhibition of bacterial growth and proliferation . In addition, MPS has been shown to suppress tumor cell invasion and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MPS. For example, the presence of other substances in the environment, such as other drugs or chemicals, can affect the absorption, distribution, metabolism, and excretion of MPS. Furthermore, the pH of the environment can influence the ionization state of MPS, which can affect its solubility and therefore its bioavailability .
Safety and Hazards
Zukünftige Richtungen
There is ongoing research into the use of sulfonamides in the treatment of various conditions. For instance, a novel synthetic inhibitor of Rab27aSlp(s) interaction, which is a sulfonamide, has been found to suppress tumor cell invasion and metastasis . This highlights the potential for future applications of sulfonamides in medical treatments.
Eigenschaften
IUPAC Name |
N-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJKIEGKFXYPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305511 | |
| Record name | N-Methyl-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylpyridine-3-sulfonamide | |
CAS RN |
4847-34-1 | |
| Record name | N-Methyl-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4847-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BHMPS exert its anti-cancer effects?
A: BHMPS acts by inhibiting the interaction between Rab27a, a protein involved in vesicle trafficking, and its effector protein Slp4. [] This disruption of the Rab27a-Slp4 interaction interferes with the secretion of proteins crucial for cancer cell migration and invasion, such as epidermal growth factor receptor (EGFR) and fibronectin. [] By reducing EGFR and fibronectin secretion, BHMPS effectively hinders the ability of cancer cells to move and invade surrounding tissues. []
Q2: What are the pharmacokinetic properties of BHMPS?
A: A validated high-performance liquid chromatography method was used to determine the pharmacokinetic profile of BHMPS in rats. [] Following oral administration of BHMPS (10 mg/kg), the bioavailability was approximately 73.7%. [] This indicates that BHMPS is well-absorbed after oral administration.
Q3: Are there any analytical methods available for quantifying BHMPS?
A: Yes, a validated high-performance liquid chromatography method has been developed for the quantification of BHMPS in rat plasma. [] This method utilizes a reversed-phase C18 column and UV detection at 280 nm for analysis. [] The method demonstrated a detection limit of 0.03 μg/mL for BHMPS in rat plasma. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



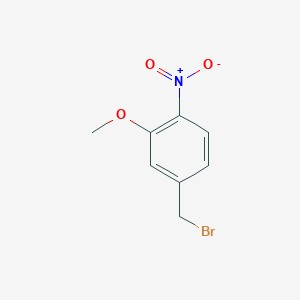
![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)


